molecular formula C16H18N2O4S B2725573 N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide CAS No. 954614-30-3

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide

Cat. No.: B2725573
CAS No.: 954614-30-3
M. Wt: 334.39
InChI Key: IKKXRCHEALVEMF-UHFFFAOYSA-N
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Description

Furan-2-carboxamide derivatives are a class of compounds that have been studied for their potential biological activities . They typically consist of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom, attached to a carboxamide group. The specific compound you’re asking about also appears to have an ethylsulfonyl tetrahydroisoquinoline group attached to it, but without more specific information, it’s difficult to provide a detailed description.


Molecular Structure Analysis

The molecular structure of furan-2-carboxamide derivatives can be characterized using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.


Chemical Reactions Analysis

Furan-2-carboxamide derivatives can undergo a variety of chemical reactions, depending on the specific functional groups present in the molecule. For example, they can participate in Suzuki-Miyaura cross-coupling reactions, which involve the coupling of an aryl or vinyl halide with an aryl or vinyl boronic acid in the presence of a palladium catalyst .


Physical and Chemical Properties Analysis

The physical and chemical properties of furan-2-carboxamide derivatives can be influenced by factors such as their molecular structure and the specific functional groups they contain. These properties can be analyzed using various techniques, including spectroscopy, crystallography, and computational methods .

Scientific Research Applications

Synthesis and Therapeutic Potential

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide belongs to a class of compounds that have been explored for their potential therapeutic applications. For example, sulfamoyl-4-oxoquinoline-3-carboxamides have been synthesized as correctors of defective gating in cystic fibrosis transmembrane conductance regulator (CFTR) chloride channels, indicating potential applications in treating cystic fibrosis (Suen et al., 2006). Similarly, derivatives such as 3-hydroxymethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines have been evaluated for inhibiting phenylethanolamine N-methyltransferase (PNMT), which suggests potential use in neurological disorders (Grunewald et al., 2005).

Enzyme Inhibition and Molecular Interactions

Further investigations into the molecular interactions of related compounds have provided insights into their inhibitory mechanisms. Studies on 3-fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines revealed their potent inhibition of PNMT and selective interaction with enzymes, suggesting their potential as neurological agents (Grunewald et al., 2006). Additionally, research on protein kinase inhibitors, like 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine, indicates their effectiveness in reducing tumor progression, providing a basis for anticancer applications (Blaya et al., 1998).

Potential in Anticancer and Antibacterial Treatments

Synthetic approaches have led to the development of N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives with potential anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties (Bonilla-Castañeda et al., 2022). Additionally, novel synthesis methods have been explored for the creation of aryl alkyl sulfones, which could have broad implications in pharmaceutical chemistry (Rao et al., 2015).

Mechanism of Action

The mechanism of action of furan-2-carboxamide derivatives can vary widely depending on their specific chemical structure and the biological target they interact with. Some furan-2-carboxamide derivatives have been found to exhibit antibacterial activity, potentially by interacting with bacterial enzymes or other cellular targets .

Future Directions

Research into furan-2-carboxamide derivatives is ongoing, and future directions could include the synthesis of new derivatives, the exploration of their potential biological activities, and the development of methods to improve their synthesis and characterization .

Properties

IUPAC Name

N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-2-23(20,21)18-8-7-12-5-6-14(10-13(12)11-18)17-16(19)15-4-3-9-22-15/h3-6,9-10H,2,7-8,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKXRCHEALVEMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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